(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-4-23-9-11-24(12-10-23)19(26)16-13-17(14(2)3)25(22-16)20-21-15-7-5-6-8-18(15)27-20/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVBLMMIMTVIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structural characteristics, and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 383.51 g/mol. Its structure features:
- Benzo[d]thiazole moiety
- Pyrazole ring with an isopropyl group
- Piperazine derivative (4-ethylpiperazin-1-yl)
These components suggest a multifaceted interaction with biological targets, enhancing its pharmacological potential.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound shows potential against various bacterial strains, leveraging the inherent properties of the benzo[d]thiazole and pyrazole rings. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, which is essential for developing new cancer therapies.
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains. The results indicated significant zones of inhibition, particularly against Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 10a | E. coli | 62.5 |
| 10b | S. aureus | 31.25 |
| 10c | P. mirabilis | 125 |
| 10d | B. subtilis | 250 |
These findings underscore the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
In Vitro Studies on Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could mitigate inflammatory responses. The following table outlines cytokine levels before and after treatment with the compound:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
This data indicates a significant reduction in cytokine levels, highlighting the anti-inflammatory potential of the compound.
Conclusion and Future Directions
The compound This compound exhibits promising biological activities that warrant further investigation. Its unique structural features allow for multiple interactions with biological targets, suggesting applications in antimicrobial and anti-inflammatory therapies as well as potential anticancer treatments.
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which it exerts its biological effects.
- Structure–Activity Relationship (SAR) Analysis : To optimize its pharmacological properties by modifying structural components.
Scientific Research Applications
The compound (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone, with the molecular formula and a molecular weight of 383.51, is a research compound with a variety of applications. It is part of a class of organic compounds known for diverse biological activities and potential therapeutic uses. The compound features a benzo[d]thiazole moiety, a pyrazole ring, and a piperazine derivative.
General Information
- CAS Number : 1013805-15-6
- Purity : Typically around 95%
- Related Compounds : Benzothiazole and pyrazole derivatives
Potential Applications
The applications of this compound stem from its unique structural features, which enable it to interact with biological targets, making it a candidate for drug development. Compounds with similar structures often exhibit various biological activities. The compound's combined structural motifs may allow it to engage multiple biological pathways simultaneously, potentially leading to synergistic effects.
Modifying the compound can enhance its biological activity or synthesize analogs for further study. Assessing the biological activity of this compound is primarily achieved through pharmacological studies.
One similar compound, 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide, has a mechanism of action that involves interaction with specific molecular targets. The uniqueness of 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide arises from its combination of benzothiazole and pyrazole moieties, potentially conferring distinct biological activities and chemical reactivity, making it valuable for research and development in various scientific fields.
Chemical Reactions Analysis
Piperazine Modifications
The 4-ethylpiperazine moiety undergoes several reactions:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides. For instance, treatment with methyl iodide in the presence of a base yields N-methyl derivatives .
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Deprotection and Functionalization : Acidic deprotection of Boc-protected piperazines enables further derivatization, such as Heck coupling for introducing aryl groups .
Ketone Bridge Reactivity
The methanone group can participate in:
-
Nucleophilic Additions : Grignard or organozinc reagents add to the carbonyl carbon, though steric hindrance from adjacent groups may limit reactivity.
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Reductions : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, though this is rarely utilized due to structural destabilization .
Stability and Degradation Reactions
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Acidic Conditions : Protonation of the piperazine nitrogen occurs, potentially leading to ring-opening under strong acids (e.g., HCl/heat) .
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Basic Conditions : The thiazole and pyrazole rings remain stable, but the piperazine may undergo hydrolysis at elevated temperatures .
-
Thermal Stability : Decomposition occurs above 250°C, with mass spectrometry (MS) data showing fragmentation patterns dominated by cleavage of the piperazine–methanone bond.
Table 1: Representative Reaction Conditions and Outcomes
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), δ 3.55–3.70 (m, 8H, piperazine) | |
| MS (ESI) | m/z 439.2 [M+H]⁺, 461.2 [M+Na]⁺ | |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole) |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₁N₅OS | 367.47 | Benzo[d]thiazol-2-yl, isopropyl, 4-ethylpiperazin-1-yl | High polarity due to piperazine; potential for CNS penetration |
| (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | C₂₈H₂₂N₄OS₂ | 502.62 | Diphenylpyrazole, thioxothiazolidinone, phenethyl | Lipophilic (aromatic substituents); likely poor aqueous solubility |
| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | C₁₉H₁₅N₃OS | 333.40 | Benzo[d]thiazol-2-yl, allyl, phenyl | Planar structure; moderate solubility due to allyl group |
| Patent Compound (EP 1 926 722 B1) | C₂₄H₂₂F₆N₆O | 548.47 | Trifluoromethyl, benzimidazole, pyridinyloxy, piperazine | Enhanced metabolic stability (fluorine substituents); high molecular weight |
Key Observations :
- Polarity and Solubility : The target compound’s 4-ethylpiperazine group enhances polarity compared to the lipophilic diphenylpyrazole analog () and the phenyl/allyl-substituted Chakib derivative (). This may improve bioavailability in aqueous environments .
- Electron-Deficient Moieties : The patent compound () incorporates trifluoromethyl groups, which increase electron-withdrawing effects and metabolic stability, unlike the target compound’s electron-rich benzothiazole .
Noncovalent Interactions and Binding Affinity
Studies using wavefunction analysis (Multiwfn, ) and noncovalent interaction (NCI) visualization () reveal critical differences:
- NCI analysis shows moderate van der Waals interactions in the isopropyl region .
- Diphenylpyrazole Analog (): Dominated by hydrophobic interactions from phenyl groups, with weak hydrogen-bonding capacity due to the thioxothiazolidinone group.
- Chakib Derivative () : The allyl group reduces planarity, weakening π-π stacking but introducing conformational flexibility for adaptive binding .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone?
Answer:
The synthesis typically involves multi-step condensation reactions. A validated approach includes:
- Step 1: Reacting a benzo[d]thiazol-2-amine derivative with a substituted pyrazole carbonyl precursor under basic conditions (e.g., NaOH in ethanol) to form the pyrazole-thiazole core .
- Step 2: Introducing the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions. Ethanol or glacial acetic acid under reflux (4–6 hours) is effective for such steps .
- Key Validation: Monitor reaction progress using TLC (ethyl acetate as mobile phase) and purify via recrystallization (ethanol/DMF mixtures) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography: Resolves 3D conformation (e.g., monoclinic crystal system, space group P21/c) to confirm substituent geometry .
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.1–8.3 ppm) .
- FTIR: Confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and piperazine N-H vibrations at ~3300 cm⁻¹ .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent Optimization: Replace ethanol with DMF for better solubility of aromatic intermediates, reducing side-product formation .
- Catalyst Screening: Test Pd-catalyzed coupling for piperazine introduction, which may reduce reaction time from 6 hours to 2 hours .
- Temperature Control: Lower reflux temperatures (70°C vs. 85°C) minimize thermal decomposition of the pyrazole-thiazole core .
Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation Adjustments: Use liposomal encapsulation to enhance bioavailability if poor solubility (logP >3) limits in vivo efficacy .
- Dose-Response Refinement: Conduct time-dependent studies to account for delayed metabolite activation .
Advanced: How to design SAR studies for analogs of this compound?
Answer:
- Core Modifications: Replace the benzo[d]thiazole with imidazo[1,2-a]pyridine to assess electronic effects on bioactivity .
- Substituent Variation: Systematically alter the 4-ethylpiperazine group (e.g., 4-methylpiperazine, morpholine) to evaluate steric and electronic contributions .
- Bioisosteric Replacement: Substitute the pyrazole’s isopropyl group with cyclopropyl to study conformational effects on target binding .
Basic: What strategies mitigate solubility challenges during in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO:water (10:90 v/v) to dissolve the compound without precipitating at concentrations ≤10 µM .
- pH Adjustment: Prepare buffered solutions (pH 7.4 PBS) to enhance solubility of the piperazine moiety .
- Surfactant Addition: Incorporate 0.1% Tween-80 to stabilize colloidal dispersions .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., benzo[d]thiazole occupying hydrophobic pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the piperazine group and Asp86 residue .
- QSAR Modeling: Develop 2D descriptors (e.g., topological polar surface area) to correlate substituent effects with inhibitory activity .
Advanced: How to evaluate environmental stability and degradation pathways?
Answer:
- Hydrolysis Studies: Incubate the compound in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC .
- Photolysis Assays: Expose to UV light (254 nm) for 24 hours; identify byproducts (e.g., piperazine cleavage) using LC-MS .
- Microbial Degradation: Test soil microbiota to assess biodegradation half-life under OECD 301F guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
